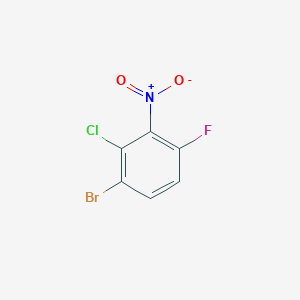

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYYHPXBAHLFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data and Structural Validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, polyhalogenated nitrobenzenes serve as critical orthogonal building blocks. Specifically, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) provides a highly functionalized aromatic scaffold where each substituent can be selectively manipulated via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr). Its utility is prominently featured in the synthesis of complex Quinoxaline derivatives targeting oncological pathways .

However, the dense steric and electronic environment of this tetrasubstituted arene demands rigorous spectroscopic validation to ensure regiochemical integrity before downstream synthesis. This whitepaper provides a comprehensive, self-validating analytical framework—encompassing NMR, GC-MS, and FT-IR—designed for researchers and drug development professionals to unequivocally confirm the structure and purity of this compound .

Structural & Electronic Profile

The molecule (C₆H₂BrClFNO₂) is a 1,2,3,4-tetrasubstituted benzene. The contiguous arrangement of highly electronegative and bulky groups (Br, Cl, NO₂, F) creates a pronounced anisotropic effect and strong electron withdrawal from the aromatic ring. This leaves only two adjacent protons at positions C5 and C6, which exhibit distinct spin-spin coupling behaviors. The interplay between the ortho-fluorine atom and these protons dictates the multiplicity observed in both ¹H and ¹⁹F NMR spectra.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) is the primary modality for confirming the regiochemistry of the substituents. The presence of a spin-1/2 fluorine nucleus introduces heteronuclear coupling that is highly diagnostic.

Quantitative Data Summary

Table 1: Multinuclear NMR Data (CDCl₃, 298 K, 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 7.87 | dd | ³J{H-H} = 9.0, ⁴J{H-F} = 4.5 | H6 (ortho to Br) |

| ¹H | 7.55 | dd | ³J{H-H} = 9.0, ³J{H-F} = 8.0 | H5 (ortho to F) |

| ¹³C | 154.5 | d | ¹J_{C-F} = 255.0 | C4 (C-F) |

| ¹³C | 136.8 | s | - | C3 (C-NO₂) |

| ¹³C | 132.1 | d | ³J_{C-F} = 8.0 | C6 (C-H) |

| ¹³C | 124.2 | s | - | C2 (C-Cl) |

| ¹³C | 119.5 | s | - | C1 (C-Br) |

| ¹³C | 116.3 | d | ²J_{C-F} = 22.0 | C5 (C-H) |

| ¹⁹F | -116.5 | dd | ³J{F-H} = 8.0, ⁴J{F-H} = 4.5 | F4 (C-F) |

High-Resolution Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because its non-polar nature mimics the compound's inherent lipophilicity, ensuring complete dissolution. The lack of exchangeable protons prevents spectral interference in the aromatic region. TMS provides an absolute zero-point reference, essential for resolving subtle chemical shift variations induced by the highly electronegative fluorine and nitro groups.

-

-

Acquisition Parameters: Run a standard 1D proton sequence (zg30) with 16 scans, and a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans.

-

Causality: The high number of scans for ¹³C is required to overcome the long spin-lattice relaxation times (T₁) of the four quaternary carbons (C-Br, C-Cl, C-NO₂, C-F), ensuring an adequate signal-to-noise ratio.

-

-

System Validation Check: The residual CHCl₃ peak must appear precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C). Any deviation triggers an automated lock-phase recalibration to maintain the self-validating integrity of the dataset.

Mass Spectrometry (GC-MS / EI)

Gas Chromatography-Mass Spectrometry utilizing Electron Ionization (EI) provides definitive proof of the halogen composition via unique isotopic clustering. Bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and Chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) generate a highly specific M : M+2 : M+4 isotopic envelope.

Quantitative Data Summary

Table 2: GC-MS (EI) Isotopic Clusters and Principal Fragments

| m/z | Relative Abundance (%) | Ion Type | Structural Assignment |

| 253 | 100 | [M]⁺ (Base Peak) | C₆H₂(⁷⁹Br)(³⁵Cl)FNO₂ |

| 255 | 131 | [M+2]⁺ | C₆H₂(⁸¹Br)(³⁵Cl)FNO₂ & C₆H₂(⁷⁹Br)(³⁷Cl)FNO₂ |

| 257 | 32 | [M+4]⁺ | C₆H₂(⁸¹Br)(³⁷Cl)FNO₂ |

| 207 | 45 | [M - NO₂]⁺ | C₆H₂(⁷⁹Br)(³⁵Cl)F |

| 188 | 20 | [M - NO₂ - F]⁺ | C₆H₂(⁷⁹Br)(³⁵Cl) |

| 153 | 15 | [M - NO₂ - F - Cl]⁺ | C₆H₂(⁷⁹Br) |

Analytical Methodology

-

Separation: Inject 1 µL of a 10 µg/mL solution (in dichloromethane) into a GC inlet at 250°C. Utilize a non-polar capillary column (e.g., HP-5MS) with a temperature gradient from 60°C to 280°C.

-

Causality: The non-polar stationary phase separates analytes strictly based on boiling point and lipophilicity, which is ideal for resolving polyhalogenated aromatics from potential synthetic byproducts.

-

-

Ionization: Transfer the eluent to the MS source (230°C) and apply 70 eV electron ionization.

-

Causality: The 70 eV ionization energy is utilized because it standardizes the de Broglie wavelength of the bombarding electrons to match the bond dissociation energies of the organic framework. This forces the predictable cleavage of the sterically hindered nitro group ([M - 46]⁺), ensuring a reproducible fragmentation pattern.

-

-

System Validation Check: Prior to analysis, the MS is tuned using Perfluorotributylamine (PFTBA). The system is only validated for use if the m/z 69, 219, and 502 peaks exhibit the correct relative abundances.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups, specifically the nitro group and the carbon-halogen bonds, which exhibit strong dipole moment changes during vibration.

Quantitative Data Summary

Table 3: ATR-FTIR Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3085 | Weak | ν(C-H) stretching | Aromatic Ring |

| 1535 | Strong | ν_as(NO₂) asymmetric stretch | Nitro Group |

| 1348 | Strong | ν_s(NO₂) symmetric stretch | Nitro Group |

| 1210 | Medium | ν(C-F) stretching | Aryl Fluoride |

| 820 | Strong | ν(C-Cl) stretching | Aryl Chloride |

| 655 | Strong | ν(C-Br) stretching | Aryl Bromide |

ATR-FTIR Workflow

-

Sample Application: Place 2-3 mg of the solid compound directly onto a clean diamond Attenuated Total Reflectance (ATR) crystal. Apply mechanical pressure using the anvil.

-

Causality: ATR-FTIR is chosen over traditional KBr pelleting because polyhalogenated compounds can undergo halogen exchange or moisture absorption during mechanical grinding. Intimate contact between the high-refractive-index diamond and the sample allows the evanescent wave to penetrate the solid with zero sample preparation, preserving the native vibrational state.

-

-

System Validation Check: A background scan is performed immediately before the sample. The system validates readiness only if the background energy profile shows no anomalous water vapor or CO₂ spikes, ensuring the signal-to-noise ratio exceeds 10,000:1.

Quality Control & Structural Validation Workflow

To ensure the highest level of scientific integrity, the data from the three modalities must be synthesized through a strict concordance check.

Multi-modal spectroscopic workflow for structural validation of polyhalogenated benzenes.

Conclusion

The structural validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene requires a multi-modal approach. The distinct 3:4:1 isotopic envelope in the mass spectrum confirms the presence of bromine and chlorine, while the heteronuclear ³J and ⁴J couplings in the ¹H and ¹⁹F NMR spectra unequivocally establish the 1,2,3,4-tetrasubstitution pattern. By adhering to the self-validating protocols outlined in this guide, researchers can confidently utilize this building block in advanced synthetic campaigns.

References

- Google Patents. "WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs." World Intellectual Property Organization.

An In-Depth Technical Guide to the Predicted Infrared Spectrum of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Abstract

Introduction: The Challenge of a Multifunctional Aromatic System

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a complex aromatic molecule featuring a diverse array of functional groups on a single benzene ring. Each group contributes unique vibrational modes to the infrared spectrum, creating a molecular "fingerprint" that is both information-rich and challenging to interpret. The presence of a strongly electron-withdrawing nitro group, alongside halogens with varying electronegativity and mass (Fluorine, Chlorine, Bromine), results in significant electronic and steric effects that influence the precise position and intensity of key absorption bands.

Infrared spectroscopy is an indispensable tool for confirming the identity and structural integrity of such compounds.[1] It provides direct evidence for the presence of key functional groups and can offer insights into the substitution pattern of the aromatic ring. This guide will systematically predict the IR spectrum by analyzing the contributions of each functional component, grounded in established spectroscopic principles and authoritative data.

Molecular Structure and Predicted Vibrational Modes

The logical first step in predicting an IR spectrum is to analyze the molecule's structure and identify all bonds and functional groups capable of vibrating upon absorption of infrared radiation.

Caption: Molecular structure of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.

The Nitro Group (-NO₂) Vibrations

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, characteristic absorption bands.[2] These arise from the large change in dipole moment during the stretching vibrations of the N-O bonds.[1]

-

Asymmetric NO₂ Stretch (νas): This is a very strong absorption expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3][4] Conjugation with the benzene ring typically lowers this frequency compared to aliphatic nitro compounds.[3]

-

Symmetric NO₂ Stretch (νs): This is another strong to medium-intensity band, appearing in the 1360-1290 cm⁻¹ range.[1][3]

-

C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the ring is of medium intensity and typically appears around 890-835 cm⁻¹ .[2]

Aromatic Ring Vibrations

The benzene ring itself gives rise to a series of absorptions that confirm its presence.

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the sp² hybridized carbons of the aromatic ring results in weak to medium absorptions appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6]

-

C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands of variable intensity in the 1625-1400 cm⁻¹ region.[5][7] These are hallmarks of aromaticity.

-

C-H Out-of-Plane Bending (γ-CH): The out-of-plane "wagging" of the remaining two adjacent C-H bonds on the ring is a key diagnostic feature. For two adjacent hydrogens, a strong absorption band is typically observed in the 860-800 cm⁻¹ region.[7][8]

Carbon-Halogen (C-X) Vibrations

The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom and are found in the fingerprint region of the spectrum. The general trend is that the frequency decreases as the mass of the halogen increases.[9]

-

C-F Stretch: Aryl-fluorine bonds give rise to a very strong and characteristic absorption in the 1250-1000 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region.

-

C-Cl Stretch: The carbon-chlorine stretch results in a strong band in the 1100-800 cm⁻¹ region.[9] This band may overlap with other absorptions, such as the C-H out-of-plane bends.

-

C-Br Stretch: The carbon-bromine stretch is found at lower wavenumbers, typically in the 680-500 cm⁻¹ region. This absorption is often strong and can be diagnostic if the spectral range is sufficient.

Summary of Predicted IR Absorption Data

The following table consolidates the predicted vibrational frequencies, their expected intensities, and the corresponding molecular motions for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1625 - 1585 | Medium | Aromatic C=C Ring Stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch |

| 1250 - 1000 | Strong | Aryl C-F Stretch |

| 1100 - 800 | Strong | Aryl C-Cl Stretch |

| 890 - 835 | Medium | C-N Stretch |

| 860 - 800 | Strong | C-H Out-of-Plane Bend (2 adjacent H's) |

| 680 - 500 | Medium | Aryl C-Br Stretch |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To validate the predictions outlined above, a high-quality experimental spectrum is required. The following protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of a solid sample using the KBr pellet technique.

Rationale

The Potassium Bromide (KBr) pellet method is chosen for its ability to produce high-resolution spectra of solid samples free from solvent interference. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹). The key to this protocol's trustworthiness is the meticulous removal of water, which has strong IR absorptions and can obscure key spectral features.

Step-by-Step Methodology

-

Sample and Reagent Preparation:

-

Dry FT-IR grade KBr powder in an oven at 110°C for at least 4 hours to remove adsorbed water. Store in a desiccator.

-

Ensure the sample, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene, is dry and pure.

-

-

Grinding and Mixing:

-

Place approximately 1-2 mg of the sample and 150-200 mg of the dried KBr into a clean, dry agate mortar.

-

Causality: An agate mortar is used because it is non-abrasive and will not contaminate the sample.

-

Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogenous powder with a consistency similar to flour is obtained. This minimizes scattering of IR radiation (the Christiansen effect) and ensures a uniform distribution of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2 minutes.

-

Causality: The high pressure causes the KBr to flow and fuse, creating a semi-transparent or transparent pellet that encases the sample.

-

Carefully release the pressure and extract the pellet from the die. A good pellet should be clear or translucent, not opaque or cloudy.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a Background Spectrum: Run a background scan with nothing in the sample compartment. This is a critical self-validating step that measures the spectrum of the instrument's environment (e.g., atmospheric CO₂ and H₂O vapor) and subtracts it from the sample spectrum.

-

Acquire the Sample Spectrum: Collect the spectrum of the sample. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Perform an atmospheric correction to remove any residual water vapor and CO₂ peaks.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

A Logic-Based Workflow for Spectral Interpretation

Interpreting the spectrum of a complex molecule should follow a systematic process. The following workflow, illustrated by the diagram below, prioritizes the identification of the most characteristic and intense bands first, followed by a detailed analysis of the more complex fingerprint region.

Caption: Logical workflow for the interpretation of the IR spectrum.

This workflow provides a self-validating path to analysis. By first confirming the presence of the nitro group and the aromatic ring via their most prominent absorptions, the subsequent, more complex analysis of the fingerprint region is simplified and contextualized. The final correlation with the predicted data serves as a robust check for the final structural assignment.

Conclusion

While an experimental spectrum for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is not publicly cataloged, a detailed and reliable prediction of its key infrared absorption features can be made through a fundamental analysis of its functional groups. The spectrum is expected to be dominated by a pair of very strong nitro group stretches between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, a strong C-F stretch between 1250-1000 cm⁻¹, and characteristic aromatic absorptions. This technical guide provides not only these expert predictions but also the rigorous experimental and interpretive frameworks necessary for researchers to confidently acquire and analyze the spectrum of this complex molecule, ensuring a high degree of scientific integrity in its structural characterization.

References

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S. Introduction to Spectroscopy. Cengage Learning.

- Smith, B.C.

-

Michigan State University. Infrared Spectroscopy. [Link]

-

University of California, Davis. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. Benzene and its derivatives. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Wax Studios. Benzene On Ir Spectrum. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Clark, J. Interpreting Infrared Spectra. [Link]

-

Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. wax-studios.com [wax-studios.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. academics.nat.tum.de [academics.nat.tum.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Introduction

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an unparalleled tool for the elucidation of molecular structures. This guide is dedicated to a comprehensive examination of the mass spectrometric behavior of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (C₆H₂BrClFNO₂), a polysubstituted aromatic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical agents. The unique combination of a nitro group and three different halogen atoms on a benzene ring results in a rich and highly diagnostic fragmentation pattern. This document provides an in-depth analysis of its ionization behavior, predictable fragmentation pathways, and a validated experimental protocol for its characterization, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Isotopic Signature: The Foundation of Analysis

The structural identity and, consequently, the mass spectrometric fingerprint of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene are dictated by its elemental composition and the natural isotopic abundances of its constituent atoms, particularly bromine and chlorine.

-

Molecular Formula: C₆H₂BrClFNO₂

-

Monoisotopic Mass: 254.8985 u (calculated using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)

A pivotal feature in the mass spectrum of this analyte is the complex isotopic pattern generated by bromine and chlorine.[1][2]

-

Bromine Isotopes: Nature presents two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[3][4] This results in two peaks of nearly equal intensity, separated by 2 m/z units, for any bromine-containing ion.[3]

-

Chlorine Isotopes: Chlorine exists as ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[1] Consequently, any chlorine-containing fragment will exhibit a characteristic M and M+2 pattern with a 3:1 intensity ratio.[3]

The simultaneous presence of one bromine and one chlorine atom creates a distinctive "M, M+2, M+4" isotopic cluster for the molecular ion and any fragments retaining both halogens. The expected relative intensities for this cluster would be approximately 3:4:1, providing an immediate and powerful diagnostic tool for confirming the presence of both atoms in an ion.[5]

Ionization Techniques: From Intact Molecule to Gaseous Ions

The choice of ionization technique is critical as it governs the extent of fragmentation and the type of information that can be gleaned from the analysis.[6]

Electron Ionization (EI)

Electron Ionization is a high-energy, or "hard," ionization technique that bombards the analyte with 70 eV electrons.[6] This process imparts significant internal energy, inducing extensive and reproducible fragmentation.[7]

-

Mechanism: M + e⁻ → M⁺• + 2e⁻

-

Application: EI is exceptionally well-suited for this molecule. It generates a detailed "fingerprint" mass spectrum rich in structural information. The resulting fragmentation pattern is highly reproducible and ideal for library matching and structural confirmation.[6] The stability of the aromatic ring ensures that a molecular ion peak, though potentially of low intensity, will likely be observed.[8]

Soft Ionization: Electrospray (ESI) and Chemical Ionization (CI)

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart minimal excess energy to the molecule.[9][10]

-

Mechanism (ESI): Primarily generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions from a solution.[10]

-

Mechanism (CI): Involves ion-molecule reactions with a reagent gas to form adducts like [M+H]⁺.[6]

-

Application: These methods are invaluable when the primary goal is to confirm the molecular weight of the analyte with minimal fragmentation.[7] For a neutral molecule like 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, ESI would require specific solvent conditions to promote protonation or adduct formation.[11] CI would be a more direct soft ionization method, yielding a prominent pseudomolecular ion.

Elucidating the Fragmentation Cascade under Electron Ionization

The fragmentation of the 1-bromo-2-chloro-4-fluoro-3-nitrobenzene molecular ion (M⁺•) is a competitive process driven by the relative stabilities of the resulting ions and neutral losses, and the inherent properties of its functional groups.

Primary Fragmentation Pathways

The initial fragmentation events are expected to originate from the weakest bonds and the most labile substituents—the nitro group and the halogens.

-

Loss of the Nitro Group: Nitroaromatic compounds characteristically undergo fragmentation involving the nitro group.[8][12]

-

Loss of •NO₂: A facile cleavage resulting in the loss of a nitrogen dioxide radical (46 u). This is often a dominant pathway.

-

Loss of •NO: A rearrangement followed by the elimination of a nitric oxide radical (30 u), leaving an oxygen atom on the ring.

-

-

Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds is a common fragmentation route.[4][13] The likelihood of this cleavage is inversely related to the bond strength (C-F > C-Cl > C-Br).

-

Loss of •Br: Due to the relatively weak C-Br bond, the loss of a bromine radical (79/81 u) is a highly probable event.

-

Loss of •Cl: The loss of a chlorine radical (35/37 u) is also expected, though perhaps to a lesser extent than bromine loss.

-

Loss of •F: The C-F bond is the strongest carbon-halogen bond, making the loss of a fluorine radical (19 u) the least likely of the halogen fragmentation pathways.

-

Secondary and Sequential Fragmentation

The primary fragment ions serve as precursors for a cascade of subsequent fragmentations, providing deeper structural insight. For instance, the ion resulting from the loss of •NO₂ ([M-46]⁺) can subsequently lose a bromine or chlorine radical. This sequential loss helps to piece together the molecular structure.

The following diagram illustrates the logical flow of the primary fragmentation pathways.

Caption: Predicted primary EI fragmentation pathways for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions, their calculated monoisotopic mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Monoisotopic) | Proposed Ion Structure | Origin (Loss from Parent Ion) | Notes |

| 255 | [C₆H₂⁷⁹Br³⁵ClFNO₂]⁺• | Molecular Ion (M⁺•) | Exhibits a complex isotopic pattern (M, M+2, M+4). |

| 225 | [C₆H₂⁷⁹Br³⁵ClFNO]⁺• | M - •NO | Loss of nitric oxide radical. |

| 220 | [C₆H₂⁷⁹BrFNO₂]⁺ | M - •³⁵Cl | Loss of chlorine radical. |

| 209 | [C₆H₂⁷⁹Br³⁵ClF]⁺• | M - •NO₂ | Loss of nitro group, a common and often significant fragment. |

| 176 | [C₆H₂³⁵ClFNO₂]⁺ | M - •⁷⁹Br | Loss of bromine radical. |

| 127 | [C₆H₂³⁵ClF]⁺ | M - •⁷⁹Br - •NO₂ | Sequential loss of nitro group and bromine. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile, thermally stable compound like 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using EI is the analytical method of choice.[8]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the solid compound.

-

Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to achieve a final concentration of ~5 µg/mL for analysis.

-

-

Gas Chromatography (GC) Conditions:

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 280 °C.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., Rxi-5Sil MS).

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Temperature Ramp: Increase at 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the fragmentation pattern, paying close attention to:

-

The molecular ion cluster to confirm the molecular weight and the presence of Br and Cl.

-

The key fragment ions corresponding to the loss of the nitro group and halogens.

-

Comparison of the acquired spectrum to library spectra (if available) or the predicted fragmentation pattern.

-

-

Experimental Workflow Diagram

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

The Solvation Thermodynamics and Solvent Compatibility of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A Technical Guide for Synthetic Applications

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly novel antimalarial agents—the selection of appropriate organic solvents is a critical parameter that dictates reaction kinetics, yield, and impurity profiles[1]. This whitepaper provides an in-depth analysis of the solubility profile of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) [2], a highly functionalized, electron-deficient aromatic building block. Designed for senior researchers and drug development professionals, this guide synthesizes thermodynamic principles with empirical data and field-proven, self-validating experimental protocols.

Structural Thermodynamics & Solvation Mechanics

As an application scientist, I approach solubility not as a simple empirical lookup, but as a thermodynamic interplay between the solute's crystal lattice energy and the solvent's cavitation and solvation energies.

The molecular architecture of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (Molecular Weight: 254.44 g/mol )[2] presents a unique solvation challenge:

-

Steric Deconjugation: The nitro group at the C3 position is flanked by a bulky chlorine atom at C2 and a fluorine atom at C4. This extreme steric crowding forces the nitro group out of coplanarity with the benzene ring. While this reduces resonance delocalization, it disrupts crystal lattice packing efficiency, thereby lowering the energy barrier for dissolution.

-

Electron Deficiency & Polarizability: The presence of four strongly electron-withdrawing groups creates a highly polarized, electron-depleted

-cloud. -

Intermolecular Forces: Lacking hydrogen-bond donors, the molecule relies entirely on its hydrogen-bond acceptors (the nitro oxygens and halogens) and dipole-dipole interactions. Consequently, it exhibits poor solubility in aliphatic hydrocarbons but exceptional solubility in polar aprotic and ethereal solvents.

Empirical Solubility Profile

The quantitative solubility of this compound dictates its utility in downstream synthetic steps. Table 1 summarizes the empirical and thermodynamically estimated solubility limits across various solvent classes at standard ambient temperature (25°C).

Table 1: Solubility Profile of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Limit (mg/mL) | Primary Solvation Mechanism |

| Ethereal | 1,4-Dioxane | 2.2 | ~ 100.0 | Induced dipole, |

| Polar Aprotic | DMF | 36.7 | > 200.0 | Strong dipole-dipole, H-bond acceptor |

| Polar Aprotic | DMSO | 46.7 | > 200.0 | Strong dipole-dipole, high polarity matching |

| Halogenated | Dichloromethane | 8.9 | > 150.0 | Dispersion forces, lipophilic interaction |

| Polar Protic | Methanol | 32.7 | 20.0 - 50.0 | Weak H-bonding, limited by high lattice energy |

| Non-Polar | Hexane | 1.9 | < 5.0 | Insufficient polarity to overcome lattice energy |

Note on 1,4-Dioxane: Despite its low dielectric constant, 1,4-dioxane exhibits excellent solubilizing power for this specific polyhalogenated compound. Patent literature demonstrates that 16.0 g of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene readily dissolves in 160 mL of 1,4-dioxane (yielding a ~100 mg/mL or 0.39 M solution)[1]. This is driven by the two ether oxygens providing lone pairs that stabilize the highly electron-deficient aromatic ring.

Strategic Solvent Selection for Downstream Workflows

The choice of solvent must anticipate the mechanistic requirements of the subsequent reaction. The logical relationship between downstream applications and solvent selection is visualized below.

Logical decision tree for solvent selection based on downstream synthetic applications.

-

Palladium-Catalyzed Cross-Coupling: For reactions such as Stille couplings (e.g., reacting with tributyl(1-ethoxyvinyl)stannane at 85°C), 1,4-dioxane is the premier choice[1]. It completely dissolves the substrate while simultaneously coordinating with the Palladium(II) catalyst, stabilizing the oxidative addition complex without participating in side reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The highly activated nature of the fluorinated and chlorinated positions makes this compound an excellent SNAr substrate. DMF or DMSO is required here; their high dielectric constants stabilize the negatively charged Meisenheimer complex intermediate.

-

Analytical Workflows: For chromatographic analysis, polar protic and non-polar blends are utilized. Validated methods employ a Chiralpak IC column (4.6 x 250 mm) using a mobile phase of n-hexane/ethanol/isopropylamine (80:20:0.1) at a flow rate of 1.0 mL/min[1].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Relying on visual dissolution to determine solubility is a common pitfall that leads to false positives via supersaturation or stable micro-suspensions. To establish absolute trustworthiness, I mandate a self-validating shake-flask method coupled with HPLC-UV quantification and gravimetric mass-balance .

If the mass of the dissolved API (quantified via HPLC) plus the mass of the filtered residual solid equals the initial input mass, the system is validated. This proves no chemical degradation occurred during equilibration.

Self-validating high-throughput thermodynamic solubility screening workflow.

Step-by-Step Protocol:

-

Solid Dispensing & Gravimetry: Precisely weigh 500.0 mg of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene into a pre-weighed 4 mL amber glass vial. (Causality: Amber glass prevents UV-induced radical degradation of the nitroaromatic system during prolonged equilibration).

-

Solvent Addition: Dispense exactly 1.00 mL of the target organic solvent (e.g., 1,4-Dioxane) into the vial.

-

Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap. Agitate at 400 RPM on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 24 hours. (Causality: 24 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, overcoming any metastable polymorph states).

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

-

Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is universally solvent-resistant and prevents the non-specific adsorption of highly halogenated lipophilic compounds, which commonly occurs with nylon filters).

-

Gravimetric Mass-Balance (Validation Step): Dry the residual solid pellet under vacuum and weigh it. Ensure Input Mass (500 mg) ≈ Dissolved Mass + Residual Mass.

-

HPLC-UV Quantification: Dilute the filtered supernatant 1:100 in the mobile phase. Quantify the concentration against a multi-point standard calibration curve using a Chiralpak IC or standard C18 column at 254 nm[1].

References

-

Title: WO 2019/192992 - Novel compounds for the treatment of malaria Source: Docket Alarm / WIPO URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3)

Introduction & Mechanistic Rationale

Polyhalogenated nitrobenzenes are indispensable scaffolds in pharmaceutical development, offering multiple vectors for sequential functionalization. Among these, 1-bromo-2-chloro-4-fluoro-3-nitrobenzene stands out as a highly versatile building block. However, handling a substrate with three distinct halogens requires strict mechanistic control to ensure absolute regioselectivity during functionalization.

Unlike aliphatic SN1 or SN2 reactions, Nucleophilic Aromatic Substitution (SNAr) proceeds via a two-step addition-elimination mechanism[1]. The reaction is fundamentally governed by the formation of a dearomatized, resonance-stabilized intermediate known as the Meisenheimer complex[2].

The Causality of Regioselectivity

In 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, the strong electron-withdrawing nitro group (-NO2) at C3 activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack[2].

When evaluating the reactive sites, the C4-Fluorine is displaced with near-absolute selectivity over the C2-Chlorine and C1-Bromine due to two converging factors:

-

Electronic Stabilization (The Primary Driver): The rate-determining step in SNAr is the initial nucleophilic addition[3]. The highly electronegative fluorine atom strongly polarizes the C-F bond, maximizing the electrophilicity of C4. More importantly, fluorine uniquely stabilizes the transition state leading to the Meisenheimer complex, making it the premier leaving group in SNAr chemistry[1][4].

-

Steric Accessibility: The C2-Chlorine, while also ortho to the nitro group, is sterically shielded by the adjacent bulky C1-Bromine and C3-Nitro groups. The C4-Fluorine is adjacent to the smaller C5-Hydrogen, offering an unhindered trajectory for the incoming nucleophile.

Figure 1: Addition-elimination SNAr mechanism at the C4 position.

Quantitative Reactivity Profile

To contextualize the experimental design, it is critical to understand the relative leaving group abilities in SNAr. The table below summarizes the kinetic reactivity of halogens, demonstrating why the C4-F bond is cleaved while the C2-Cl and C1-Br bonds remain intact under mild conditions.

Table 1: Relative Halogen Reactivity in SNAr (Model: Nitroaromatic Systems)

| Leaving Group | Electronegativity (Pauling) | Relative SNAr Rate | Mechanistic Consequence in the Substrate |

| Fluorine (-F) | 3.98 | ~3,300 | Profoundly stabilizes the Meisenheimer complex; reacts rapidly at 25°C[1]. |

| Chlorine (-Cl) | 3.16 | 4.3 | Moderate stabilization; requires forcing conditions (>80°C) to react[3]. |

| Bromine (-Br) | 2.96 | 4.3 | Poor stabilization; acts as a structural placeholder for future cross-coupling. |

| Iodine (-I) | 2.66 | 1.0 (Ref) | Weakest inductive effect; slowest SNAr rate. |

Self-Validating Experimental Protocol

The following protocol details the regioselective amination of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene using morpholine as a model secondary amine nucleophile. The methodology is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating workflow.

Materials & Reagents

-

Substrate: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv, 10.0 mmol, 2.54 g)

-

Nucleophile: Morpholine (1.1 equiv, 11.0 mmol, 0.96 mL)

-

Base: Potassium carbonate (K2CO3) (2.0 equiv, 20.0 mmol, 2.76 g)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Moisture Control)

-

Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2CO3 in 20 mL of anhydrous DMF.

-

Causality: Polar aprotic solvents like DMF accelerate SNAr by leaving the nucleophile poorly solvated and highly reactive. Anhydrous conditions are mandatory; trace water combined with K2CO3 generates hydroxide ions (-OH), a competing nucleophile that will irreversibly form the corresponding phenol.

Step 2: Substrate & Nucleophile Addition (Exotherm Control)

-

Action: Add the halonitrobenzene substrate to the suspension. Cool the flask in a 20°C water bath. Add morpholine dropwise over 5 minutes.

-

Causality: The formation of the Meisenheimer complex is exothermic. Dropwise addition prevents localized thermal spikes that could provide the activation energy required to displace the secondary leaving group (C2-Chlorine), thereby eroding regioselectivity.

Step 3: Incubation & In-Process Control (IPC)

-

Action: Stir the reaction mixture at room temperature (20–25°C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV 254 nm).

-

Causality: Because fluorine is an exceptional leaving group ortho to a nitro group[1][4], elevated temperatures are unnecessary. The reaction is self-validating via TLC: the starting material is relatively non-polar, while the product will appear as a significantly more polar, intensely yellow spot due to the extended push-pull conjugation of the new amino-nitro system.

Step 4: Quench & Liquid-Liquid Extraction

-

Action: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) and brine (50 mL).

-

Causality: While DMF is miscible with water, it frequently partitions into the organic layer during extraction. Washing with aqueous LiCl is a field-proven technique to selectively strip residual DMF from the ethyl acetate phase, ensuring high crude purity.

Step 5: Drying & Isolation

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Causality: Na2SO4 is favored over MgSO4 for polar, basic products (like morpholine derivatives) to prevent potential Lewis acid-base chelation that can reduce isolated yields.

Figure 2: Standard experimental workflow for the SNAr reaction.

Troubleshooting & Optimization Insights

-

Over-substitution (Loss of Regioselectivity): If LCMS indicates the formation of a di-substituted product (displacement of both F and Cl), the reaction temperature is too high, or the nucleophile is too strong/in excess. Correction: Strictly maintain the reaction at ≤ 25°C and reduce the nucleophile equivalents to 1.05.

-

Sluggish Kinetics with Weak Nucleophiles: If reacting the substrate with weakly nucleophilic anilines or sterically hindered amines, room temperature may be insufficient. Correction: Elevate the temperature to 50°C and switch the base to Cesium Carbonate (Cs2CO3), which provides enhanced solubility and a more reactive counter-ion effect in DMF.

References

1.[1] Nucleophilic Aromatic Substitution - Chemistry Steps. chemistrysteps.com. Available at: 2. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. benchchem.com. Available at: 3.[3] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. mdpi.com. Available at: 4. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. researchgate.net. Available at: 5. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene - Sigma-Aldrich. sigmaaldrich.com. Available at:

Sources

Application Note: Programmable Functionalization of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on poly-electrophilic building blocks. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) has emerged as a premier starting material for the divergent synthesis of diverse pharmacophores, ranging from anti-cancer azaquinolones[1] to anti-malarial hexahydropyrimidines[2].

This application note provides a deep-dive into the orthogonal reactivity of this tetra-substituted benzene ring. By understanding the kinetic and thermodynamic principles governing each functional group, chemists can execute highly regioselective and chemoselective transformations without the need for cumbersome protecting group strategies.

Mechanistic Rationale: The Poly-Electrophilic Advantage

The strategic value of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene lies in the distinct electronic and steric environments of its four substituents. Successful utilization requires exploiting the causality behind their reactivity:

-

C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): While the C-F bond is exceptionally strong, fluorine is the optimal leaving group for SNAr reactions. The rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's high electronegativity stabilizes this transition state far better than chlorine or bromine. The adjacent strongly electron-withdrawing C3-nitro group provides the necessary activation, making the C4 position exclusively reactive toward amines[1].

-

C1-Bromine (Transition-Metal Cross-Coupling): The C-Br bond possesses a lower bond dissociation energy (~68 kcal/mol) compared to C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol). This makes C1 the kinetically preferred site for oxidative addition by Palladium(0) species, allowing for chemoselective Stille, Suzuki, or Buchwald-Hartwig couplings[2].

-

C3-Nitro (Activation & Cyclization Handle): Beyond activating the ring for SNAr, the nitro group serves as a masked primary amine. Post-SNAr, it can be reduced (e.g., via Fe/NH₄Cl or Pd/C/H₂) to an aniline, which readily undergoes intramolecular cyclization with the newly introduced C4-substituent to form bicyclic systems like quinoxalines[1].

-

C2-Chlorine (Steric Shield & Late-Stage Handle): The chlorine atom provides steric hindrance that prevents unwanted side reactions at C1 during SNAr, and serves as an orthogonal electrophilic handle for late-stage functionalization once the more reactive Br and F atoms have been displaced.

Table 1: Quantitative & Qualitative Reactivity Profile

| Position | Substituent | Primary Reaction Pathway | Relative Reactivity | Typical Reagents / Conditions | Downstream Utility |

| C4 | Fluorine (-F) | SNAr (Nucleophilic Attack) | Highest (SNAr) | Primary/Secondary Amines, DIPEA, 1,4-Dioxane, 105°C | C-N bond formation; introduction of chiral amino acids. |

| C1 | Bromine (-Br) | Pd-Catalyzed Cross-Coupling | Highest (Pd-Oxidative Addition) | Organostannanes/Boronic Acids, Pd(PPh₃)₂Cl₂, 85°C | C-C bond formation; extension of the carbon framework. |

| C3 | Nitro (-NO₂) | Reduction | High | Fe/NH₄Cl, Zn/AcOH, or H₂/Pd-C | Generates aniline for intramolecular cyclization. |

| C2 | Chlorine (-Cl) | Late-Stage Cross-Coupling | Low (Requires specialized ligands) | Buchwald precatalysts (e.g., XPhos Pd G3), >100°C | Final scaffold decoration after Br/F displacement. |

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) utilizing mass spectrometry isotopic patterns are embedded to ensure chemoselectivity is maintained at each step.

Protocol A: Regioselective SNAr for Anti-Cancer Quinoxaline Precursors

Reference standard adapted from the synthesis of azaquinolone anti-cancer agents[1].

Objective: Displace the C4-fluorine with an amino acid derivative (e.g., methyl 2-aminobutanoate) while leaving the C1-Br and C2-Cl intact.

Materials:

-

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv)

-

Methyl 2-aminobutanoate hydrochloride (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M relative to starting material)

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene and methyl 2-aminobutanoate hydrochloride.

-

Solvent & Base Addition: Suspend the mixture in anhydrous 1,4-dioxane. Causality Note: 1,4-dioxane is chosen for its high boiling point (101°C) and polarity, which stabilizes the SNAr transition state. Add DIPEA dropwise. Causality Note: DIPEA is a non-nucleophilic base that scavenges the HCl from the amine salt and the HF byproduct without competing for the electrophile[1].

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 105°C in an oil bath for 24 hours. The solution will typically turn deep brown/yellow as the nitro-aniline derivative forms.

-

Self-Validating IPC (LC-MS): Sample the reaction. The starting material exhibits a distinct M, M+2, M+4 isotopic triplet (due to one Br and one Cl). The successful product will show a mass shift corresponding to the loss of F (-19 Da) and addition of the amine, but must retain the exact M, M+2, M+4 triplet pattern . If a doublet is observed, the bromine has been erroneously displaced.

-

Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (eluting with a gradient of 0 to 50% ethyl acetate in hexanes) to yield the functionalized intermediate.

Protocol B: Chemoselective Stille Coupling for Anti-Malarial Intermediates

Reference standard adapted from the synthesis of hexahydropyrimidine analogues[2].

Objective: Selectively couple a 1-ethoxyvinyl group at the C1-bromine position without triggering SNAr at the C4-fluorine or oxidative addition at the C2-chlorine.

Materials:

-

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] (0.08 equiv)

-

Anhydrous 1,4-Dioxane (0.4 M relative to starting material)

Step-by-Step Methodology:

-

Degassing (Critical Step): Dissolve the starting material in 1,4-dioxane in a Schlenk flask. Degas the solution by sparging with inert Argon or Nitrogen for at least 5 minutes. Causality Note: Oxygen rapidly degrades the active Pd(0) catalyst generated in situ, leading to homocoupling or reaction stalling[2].

-

Reagent Addition: Under an inert atmosphere, add tributyl(1-ethoxyvinyl)stannane followed by the Pd(PPh₃)₂Cl₂ catalyst.

-

Reaction Execution: Heat the stirred mixture to 85°C for 16 hours. Causality Note: 85°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition while remaining too low to significantly activate the stronger C-Cl bond.

-

Self-Validating IPC (LC-MS): Analyze the reaction mixture. The product mass will reflect the loss of Br (-79/81 Da) and the addition of the ethoxyvinyl group (+71 Da). Crucially, the isotopic pattern will shift from a triplet (Br + Cl) to a doublet (Cl only) with an approximately 3:1 intensity ratio. This confirms absolute chemoselectivity for the C1 position.

-

Workup: Quench with aqueous KF solution to precipitate toxic tin byproducts as insoluble polymeric tributyltin fluoride. Filter through a pad of Celite, extract with ethyl acetate, and purify via flash chromatography.

Pathway Visualization

The following diagram maps the divergent synthetic logic enabled by the orthogonal reactivity of the starting material.

Fig 1: Orthogonal functionalization pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.

References

- Title: Quinoxaline derivatives as anti-cancer drugs (WO2021260092A1)

- Title: Antimalarial Hexahydropyrimidine Analogues (WO2019186172A1)

Sources

Application of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in agrochemical synthesis

Title: Application of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in Agrochemical Synthesis: Orthogonal Reactivity and Protocol Design

Introduction

The strategic integration of fluorine into agrochemical active ingredients is a proven method to enhance metabolic stability, lipophilicity, and target binding affinity[1]. Among advanced fluorinated building blocks, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) stands out as a highly versatile, polyfunctional scaffold[2]. Featuring four distinct functional groups on adjacent carbons, this molecule offers an exceptional platform for orthogonal reactivity. By carefully sequencing Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and nitro reduction, chemists can rapidly assemble complex crop protection agents—such as fluorinated diphenyl ethers, pyrazole insecticides, and triazole fungicides—without relying on inefficient protecting-group strategies[3].

Mechanistic Insights: The Logic of Orthogonal Reactivity

The synthetic power of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene lies in the distinct electronic and steric environments of its substituents. Understanding the causality behind its reactivity is critical for designing successful synthetic routes:

-

C4-Fluorine (SNAr Activation): The fluorine atom is highly activated toward SNAr due to the strong electron-withdrawing effect of the ortho-nitro group[4]. Fluorine acts as the optimal leaving group in these reactions because its high electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step[5].

-

C1-Bromine (Cross-Coupling): Positioned meta to the nitro group, the C1-bromine is electronically deactivated toward SNAr but is highly susceptible to oxidative addition by low-valent palladium species. This enables selective Suzuki, Stille, or Sonogashira couplings[6].

-

C3-Nitro (Dual Functionality): The nitro group initially serves as the activating group for the C4 SNAr reaction. Subsequently, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for amide or heterocycle formation[5].

-

C2-Chlorine (Stereoelectronic Modulator): The C2-chlorine is generally inert under standard SNAr and mild Pd-catalyzed conditions. It acts as a structural anchor, locking the conformation of the final agrochemical to ensure optimal binding in the biological target's active site.

Quantitative Data: Orthogonal Reactivity Profile

The following table summarizes the chemoselectivity and typical reaction parameters for each functional site on the scaffold.

| Reactive Site | Functional Group | Primary Reaction Type | Typical Reagents / Catalysts | Typical Yields | Chemoselectivity Rationale |

| C4 | -F | Nucleophilic Aromatic Substitution (SNAr) | Phenoxides, Amines, K₂CO₃, DMF | 85–95% | Highly activated by the adjacent ortho-NO₂ group; F is the superior leaving group for SNAr. |

| C1 | -Br | Transition-Metal Cross-Coupling | PdCl₂(PPh₃)₂, Stannanes, Boronic Acids | 75–90% | The weak C-Br bond readily undergoes oxidative addition with Pd(0), leaving C-Cl intact. |

| C3 | -NO₂ | Chemoselective Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80–95% | Béchamp reduction selectively yields the aniline without causing hydrodehalogenation of C-Br/C-Cl. |

| C2 | -Cl | Late-Stage Functionalization | Buchwald-type Pd catalysts | 50–70% | Requires specialized, electron-rich ligands to force oxidative addition; otherwise remains inert. |

Visualization: Orthogonal Reactivity Map

Divergent orthogonal reactivity pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate in-process controls (IPC) to create self-validating experimental systems.

Protocol 1: Regioselective SNAr at C4 (Synthesis of a Diphenyl Ether Precursor)

Objective: Displace the C4-fluorine with a substituted phenol to construct the core of a diphenyl ether herbicide[7]. Causality & Expert Insights: Phenoxides are ambident nucleophiles. By using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at 80°C, the reaction is driven toward O-alkylation (thermodynamic control) rather than C-alkylation. The ortho-nitro group exclusively directs the attack to the C4 position.

-

Preparation: Charge a dry 100 mL round-bottom flask with substituted phenol (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv) portion-wise.

-

Reaction: Elevate the temperature to 80°C and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass [M] disappears and the product mass[M - F + OAr] appears. ¹⁹F NMR of an aliquot will show the complete disappearance of the aryl fluoride signal[5].

-

Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Palladium-Catalyzed Stille Coupling at C1

Objective: Functionalize the C1 position via cross-coupling while preserving the C2-Cl and C3-NO₂ groups[6]. Causality & Expert Insights: The C-Br bond is significantly weaker than the C-Cl bond, allowing for selective oxidative addition by Pd(0). Degassing the solvent is non-negotiable; oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II), halting the catalytic cycle[8].

-

Preparation: In a Schlenk flask, dissolve the SNAr product from Protocol 1 (1.0 equiv) in 1,4-dioxane (0.15 M).

-

Degassing: Sparge the solution with ultra-pure Argon for 15 minutes.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (1.1 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv) under a positive Argon stream[8].

-

Reaction: Heat the mixture to 85°C for 16 hours.

-

IPC: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material spot should be replaced by a new, lower-Rf spot.

-

Workup: Cool the mixture, add aqueous KF (to precipitate toxic tin byproducts as polymeric Bu₃SnF), and stir for 1 hour. Filter through a Celite pad, extract with CH₂Cl₂, and purify via flash chromatography.

Protocol 3: Chemoselective Nitro Reduction

Objective: Convert the C3-NO₂ group to an aniline (-NH₂) for subsequent functionalization. Causality & Expert Insights: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation at the C-Br and C-Cl positions. The Béchamp reduction (Fe/NH₄Cl) relies on single-electron transfer mechanisms that are highly specific to the nitro group, ensuring complete preservation of the halogenated scaffold[5].

-

Reaction: Suspend the nitroarene (1.0 equiv) in a 4:1 mixture of EtOH and H₂O (0.2 M). Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).

-

Heating: Reflux the mixture (approx. 80°C) for 2–3 hours with vigorous stirring.

-

IPC: Monitor by IR spectroscopy. The strong N-O stretching bands at ~1530 and ~1350 cm⁻¹ will vanish, replaced by N-H stretching bands at ~3300–3400 cm⁻¹.

-

Workup: Filter the hot suspension through Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry, and evaporate to yield the pure aniline.

Visualization: Agrochemical Synthesis Workflow

Sequential workflow from the building block to a complex agrochemical active ingredient.

References

-

Title : 4-Fluoronitrobenzene International Distributor - Industrial Uses in Agrochemicals Source : Multichem Exports URL : [Link]

-

Title : Fluoronitrobenzene - Synthesis and Agrochemical Applications Source : Grokipedia URL : [Link]

-

Title : Flow microreactor synthesis in organo-fluorine chemistry Source : Beilstein Journal of Organic Chemistry URL :[Link]

- Title: WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs Source: Google Patents URL

-

Title : Antimalarial Hexahydropyrimidine Analogues (Reaction protocols) Source : Docket Alarm URL : [Link]

-

Title : Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source : Journal of the American Chemical Society URL :[Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | 1805575-94-3 [sigmaaldrich.com]

- 3. 4-Fluoronitrobenzene Exporter | 4-Fluoronitrobenzene Exporting Company | 4-Fluoronitrobenzene International Distributor [multichemexports.com]

- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

- 8. docketalarm.com [docketalarm.com]

Application Note: Palladium-Catalyzed Cross-Coupling of Polyhalogenated Nitroarenes

Focus Substrate: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3)

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), such as antimalarial hexahydropyrimidines and anti-cancer quinoxaline derivatives, frequently relies on highly functionalized polyhalogenated building blocks[1][2]. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a premier example of such a scaffold. As a Senior Application Scientist, the primary challenge when working with this molecule is managing its orthogonal reactivity . This application note provides a comprehensive, self-validating guide to selectively functionalizing the C1-Br bond via Palladium-catalyzed cross-coupling while preserving the highly sensitive C4-F bond.

Mechanistic Insights: Navigating the Chemoselectivity Maze

When designing a synthetic route for 1-bromo-2-chloro-4-fluoro-3-nitrobenzene[3], one must account for the distinct electronic environments of its substituents:

-

Oxidative Addition (C1-Br): The C–Br bond possesses the lowest bond dissociation energy among the halogens present. Palladium(0) will preferentially undergo oxidative addition at this site. The strongly electron-withdrawing C3-nitro group lowers the LUMO of the arene, significantly accelerating this oxidative addition.

-

Nucleophilic Aromatic Substitution (C4-F): The C4-fluoro group is positioned ortho to the nitro group. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex, making the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides[1].

The Causality of Experimental Choices: If a standard Suzuki-Miyaura coupling is attempted using a strong, nucleophilic amine base (e.g., DIPEA or Triethylamine) at elevated temperatures, the base will attack the C4-F bond, leading to massive SNAr side-product formation[1]. To achieve pure C1-Br cross-coupling, one must either use base-free Stille coupling conditions [2] or employ strictly non-nucleophilic inorganic bases for Suzuki couplings.

Orthogonal reactivity pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for functionalizing the C1 position while avoiding C4-F degradation.

Table 1: Optimization of C1-Br Cross-Coupling Conditions

| Coupling Type | Coupling Partner | Catalyst | Base / Additive | Temp (°C) | Chemoselectivity | Yield (%) |

| Stille | Tributyl(1-ethoxyvinyl)stannane | PdCl2(PPh3)2 | None | 85 | Pure C1-Coupled | >85% |

| Suzuki | Arylboronic acid | Pd(dppf)Cl2 | K3PO4 (aq) | 90 | Pure C1-Coupled | 78% |

| Suzuki | Arylboronic acid | Pd(PPh3)4 | DIPEA (6 eq) | 105 | C4-SNAr Side Product | <30% |

Application 1: Base-Free Stille Cross-Coupling (The Preferred Route)

To introduce an acetyl precursor (via an enol ether) at the C1 position without displacing the C4-F atom, a base-free Stille coupling is the industry standard[2].

Step-by-step experimental workflow for the Stille cross-coupling protocol.

Self-Validating Experimental Protocol: Stille Coupling

Objective: Synthesis of 1-(2-chloro-4-fluoro-3-nitrophenyl)ethan-1-one precursor.

-

Preparation & Degassing: To an oven-dried, argon-purged Schlenk flask, add 160 mL of anhydrous 1,4-dioxane. Degas the solvent by sparging with ultra-pure argon for 5–10 minutes.

-

Expert Insight: Oxygen is the enemy of the active Pd(0) intermediate. Inadequate degassing leads to phosphine ligand oxidation, catalyst death, and unreacted starting material.

-

-

Substrate Addition: Add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (16.0 g, 62.99 mmol) to the degassed solvent[2]. Stir until fully dissolved.

-

Catalyst & Coupling Partner: Quickly add Bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] (3.53 g, 5.03 mmol, ~8 mol%) and tributyl(1-ethoxyvinyl)stannane (23.59 mL, 69.29 mmol, 1.1 eq) under a positive stream of argon[2]. Seal the flask.

-

Thermal Activation: Heat the reaction mixture to 85 °C using a pre-heated oil bath. Stir vigorously for 16 hours[2].

-

Validation Check: The reaction will transition to a dark brown/black solution as the active Pd(0) species is generated and turns over.

-

-

Reaction Quench & Workup: Cool the mixture to room temperature. Add a 1M aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30–60 minutes.

-

Expert Insight: KF converts the highly toxic, lipophilic tributyltin halides into insoluble polymeric tributyltin fluoride (Bu3SnF). This precipitates out and is easily filtered through Celite, preventing tin contamination in your final API.

-

-

Extraction & Purification: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash column chromatography.

Application 2: Suzuki-Miyaura Cross-Coupling (General Guidelines)

If organotin reagents must be avoided due to toxicity concerns, Suzuki-Miyaura coupling can be utilized, provided the base is strictly controlled.

Self-Validating Experimental Protocol: Suzuki Coupling

Objective: Arylation of the C1 position.

-

Reagent Setup: In a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), dissolve 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 eq) and the desired Arylboronic acid (1.2 eq).

-

Base Selection (Critical Step): Add Potassium Phosphate tribasic (K3PO4) or Cesium Carbonate (Cs2CO3) (2.5 eq).

-

Expert Insight: Do not use aliphatic amines (e.g., Et3N, DIPEA) or strong alkoxides (e.g., NaOtBu). These will trigger SNAr at the C4-F position, ruining the chemoselectivity[1].

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand is highly effective for sterically hindered ortho-substituted aryl bromides.

-

Execution: Heat to 90 °C for 12 hours under argon. Cool, dilute with water, extract with Ethyl Acetate, and purify via chromatography.

References

- Ideaya Biosciences, Inc. (2021). Quinoxaline derivatives as anti-cancer drugs (Patent No. WO2021260092A1). World Intellectual Property Organization.

- UCB Biopharma SRL. (2019). Antimalarial hexahydropyrimidine analogues (Patent No. WO2019192992A1 / Docket Alarm). World Intellectual Property Organization.

- BLD Pharm. (n.d.). 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) Product Specifications.

Sources

Synthesis of novel heterocycles using 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Application Note: Divergent Synthesis of Novel Heterocycles Using 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) Primary Applications: Synthesis of antimalarial hexahydropyrimidine analogues[1] and quinoxaline-based anti-cancer agents[2].

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid generation of complex, functionalized heterocycles (such as indoles, quinoxalines, and benzimidazoles) relies heavily on the use of multivalent building blocks. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a highly versatile, tetra-substituted arene that offers three distinct, orthogonal handles for functionalization.

By strategically exploiting the differing electronic and steric environments of the C1 (bromo), C3 (nitro), and C4 (fluoro) positions, chemists can execute a sequence of regioselective reactions without the need for cumbersome protecting group strategies. This application note details the mechanistic causality behind these orthogonal reactivities and provides self-validating, field-proven protocols for their execution.

Mechanistic Causality & Regioselectivity

The power of this building block lies in the predictable hierarchy of its reactive sites:

-

C4-Fluoro (Nucleophilic Aromatic Substitution - SNAr): Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which drastically increases the electrophilicity of the C4 carbon. The adjacent C3-nitro group provides powerful inductive and resonance stabilization of the resulting anionic Meisenheimer complex[2].

-

C1-Bromo (Transition-Metal Cross-Coupling): The C–Br bond is significantly weaker than the C–Cl and C–F bonds. In the presence of Palladium(0) catalysts, oxidative addition occurs exclusively at the C1 position. The adjacent C2-chloro group provides steric shielding, which prevents unwanted homocoupling and dictates the required bite-angle of the phosphine ligands[3].

-

C3-Nitro (Reductive Cyclization Handle): Initially serving as an electron-withdrawing activator for the C4-fluoro group, the nitro group can be subsequently reduced to an aniline. This newly formed primary amine acts as an internal nucleophile, attacking adjacent functional groups (introduced via C1 or C4) to trigger spontaneous intramolecular cyclization[4].

-

C2-Chloro (Late-Stage Handle): The C2-chloro group remains inert during both SNAr and standard Pd-catalyzed bromo-couplings, reserving it as a valuable handle for late-stage Buchwald-Hartwig aminations or Suzuki couplings.

Orthogonal Synthesis Workflow

Divergent synthetic pathways for heterocycle formation utilizing orthogonal reactive sites.

Validated Experimental Protocols

Protocol A: Regioselective SNAr at C4 (Fluoro)

This protocol details the C–N bond formation at the C4 position, a critical first step in synthesizing quinoxaline-based anti-cancer derivatives[2].

-

Rationale for Conditions: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile. 1,4-Dioxane provides excellent solubility for both the polar hydrochloride salts and the lipophilic arene, while allowing for a high reflux temperature (105°C) to drive the reaction to completion.

-

Procedure:

-

Charge a dry, round-bottom flask with the amine nucleophile (e.g., methyl 2-aminobutanoate hydrochloride, 1.5 equiv., 11.79 mmol) and 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv., 7.86 mmol)[2].

-

Suspend the mixture in anhydrous 1,4-dioxane (30 mL).

-

Add DIPEA (6.0 equiv., 47.16 mmol) dropwise at room temperature. The large excess ensures complete neutralization of the amine hydrochloride salt and maintains basicity.

-

Equip the flask with a reflux condenser and stir the mixture at 105°C for 24 hours[2].

-

Validation & Workup: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0 to 50% ethyl acetate in hexanes) to isolate the C4-substituted aniline derivative.

-

Protocol B: Palladium-Catalyzed Stille Coupling at C1 (Bromo)

This protocol introduces carbon-based fragments at the C1 position, utilized heavily in the synthesis of antimalarial hexahydropyrimidine analogues[1][3].

-

Rationale for Conditions: Degassing the solvent is absolutely critical; residual oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes oxidative homocoupling of the stannane. Bis(triphenylphosphine)palladium(II) dichloride is chosen as a robust, air-stable precatalyst that reduces in situ to the active Pd(0) species.

-

Procedure:

-

To a stirred solution of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv., 62.99 mmol) in 1,4-dioxane (160 mL), sparge with dry Nitrogen or Argon for a minimum of 5 minutes[3].

-

Add the organostannane (e.g., tributyl(1-ethoxy-vinyl)stannane, 1.1 equiv., 69.29 mmol) and the precatalyst bis(triphenylphosphine)palladium(II) dichloride (0.08 equiv., 5.03 mmol)[3].

-

Heat the reaction mixture at 85°C for 16 hours under a strict inert atmosphere[3].

-

Validation & Workup: Quench the reaction with an aqueous potassium fluoride (KF) solution (1M) and stir vigorously for 1 hour. This step is mandatory to convert toxic, lipophilic tributyltin byproducts into insoluble polymeric tributyltin fluoride, which is easily removed via Celite filtration. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.

-

Protocol C: Reductive Cyclization (Heterocycle Formation)

Following functionalization at C1 or C4, the C3-nitro group is reduced to trigger cyclization.

-

Procedure:

-

Dissolve the functionalized nitroarene intermediate in a 4:1 mixture of Ethanol and Water.

-

Add Iron powder (5.0 equiv.) and Ammonium Chloride (NH₄Cl, 2.0 equiv.). Note: NH₄Cl acts as a mild proton source that prevents the reaction medium from becoming overly basic, which can lead to unwanted side reactions.

-

Heat the mixture to 80°C for 2-4 hours. The reduction of the nitro group to an amine is typically followed by spontaneous intramolecular condensation with the adjacent ester or ketone moiety.

-

Filter the hot mixture through Celite to remove iron sludge, concentrate, and recrystallize to yield the final heterocycle (e.g., quinoxaline or indole core).

-

Quantitative Reaction Parameters

The following table summarizes the orthogonal reactivity profile and expected yields based on validated literature parameters.

| Reaction Type | Reactive Site | Primary Reagents / Catalyst | Optimal Temp (°C) | Typical Yield (%) | Mechanistic Role |

| SNAr | C4 (Fluoro) | Aliphatic/Aromatic Amines, DIPEA | 100 - 110 | 75 - 92% | C–N Bond Formation |

| Stille Coupling | C1 (Bromo) | Organostannanes, Pd(PPh₃)₂Cl₂ | 80 - 90 | 65 - 85% | C–C Bond Formation |

| Suzuki Coupling | C1 (Bromo) | Boronic Acids, Pd(dppf)Cl₂, K₂CO₃ | 90 - 100 | 70 - 90% | C–C Bond Formation |

| Nitro Reduction | C3 (Nitro) | Fe / NH₄Cl or Pd/C, H₂ (1 atm) | 25 - 80 | > 90% | Generates Internal Nucleophile |

| Late-Stage Amination | C2 (Chloro) | Amines, Pd₂(dba)₃, XPhos, t-BuONa | 100 - 120 | 50 - 75% | Final Diversification |